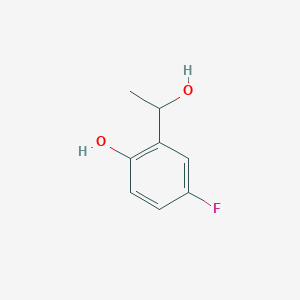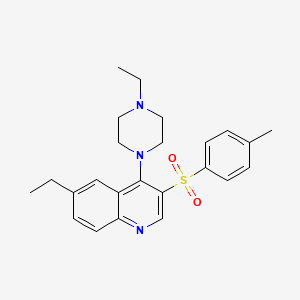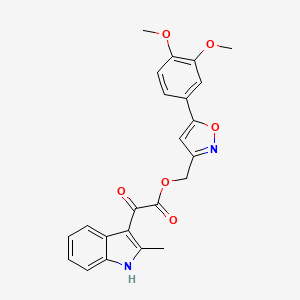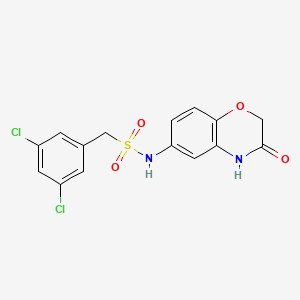
1-(2-Hydroxy-5-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Hydroxy-5-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO2 . It is also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone . This compound is an important intermediate in the synthesis of multiple beta-blockers .
Synthesis Analysis
The synthesis of “1-(2-Hydroxy-5-fluorophenyl)ethanol” involves performing double esterification on amino groups and phenolic hydroxy in one step by taking amino-phenol as a raw material. This is followed by Fries rearrangement under the condition of aluminum chloride/sodium chloride .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-5-fluorophenyl)ethanol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight of this compound is 156.15 .
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies :X-ray crystal structures of intermediates similar to 1-(2-Hydroxy-5-fluorophenyl)ethanol, like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, have been analyzed to determine their crystalline structure and intermolecular interactions, providing insight into the molecular geometry and potential chemical behavior of these compounds (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Biochemical and Medicinal Applications
Enantioselective Synthesis for Medicinal Use :The enantioselective synthesis of variants of 1-(2-Hydroxy-5-fluorophenyl)ethanol has been explored for their potential in medical applications. For example, (S)-(-)-1-(4-Fluorophenyl)ethanol is an intermediate in the synthesis of antagonists of the CCR5 chemokine receptor, potentially offering protection against HIV infection. The synthesis methods and conditions, such as the use of Daucus carota cells for bioreduction, have been studied to optimize yield and purity, indicating the compound's significance in pharmaceutical synthesis (ChemChemTech, 2022).
Microbial Reduction in Pharmaceutical Synthesis :Microbial reduction processes involving similar compounds have been employed to produce chiral intermediates with high enantiomeric purity, essential for the pharmaceutical industry. The process involves the use of various microorganisms and has been optimized for high yield and purity, demonstrating the biological and pharmaceutical relevance of these compounds (Patel et al., 2004).
Spectroscopy and Material Science
Spectroscopic Analysis and Material Properties :Studies on related fluorophenyl ethanol compounds involve spectroscopic analysis to understand their stability and molecular interactions, which are crucial for material science applications. For instance, the free jet rotational spectrum of the most stable conformer of 1-(2-fluorophenyl)-1-ethanol has been investigated, providing insights into molecular stability and potential material applications (Tang & Caminati, 2010).
Fluorescence and Light Emission Studies :Research on the fluorescence properties of compounds structurally similar to 1-(2-Hydroxy-5-fluorophenyl)ethanol, such as 2-(2'-hydroxyphenyl)benzothiazole derivatives, has shown potential applications in light emission and probe design. These studies contribute to the development of materials with specific light-emitting properties, useful in various technological applications (Cheng et al., 2014).
Safety And Hazards
When handling “1-(2-Hydroxy-5-fluorophenyl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-fluoro-2-(1-hydroxyethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMSCKDTKBWDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-fluorophenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)
![3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2427930.png)


![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)
![1-Cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2427935.png)
![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)
![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)